molecular formula C16H24N2O3Si B3101785 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione CAS No. 1401226-49-0

5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B3101785
CAS No.: 1401226-49-0
M. Wt: 320.46 g/mol
InChI Key: GQLLPPAGTKNKLY-UHFFFAOYSA-N
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Description

5-(((tert-Butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Registry Number [1401226-49-0] and a molecular formula of C 16 H 24 N 2 O 3 Si . It has a molecular weight of 320.46 g/mol . The compound is a derivative of hydantoin, a structure known for its diverse biological activities, which is further functionalized with a phenyl group and a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group. The TBS group is a widely used protecting group in organic synthesis, particularly for alcohols, due to its stability to a variety of reaction conditions. This specific molecular architecture suggests its primary value is as a key synthetic intermediate or building block in organic and medicinal chemistry research. Potential applications include the synthesis of more complex molecules, exploration of structure-activity relationships, or the development of pharmacologically active compounds. The canonical SMILES representation for this molecule is CC(C)(C) Si (C)OCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 . This product is offered with a typical purity of 95% . It is strictly intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent . Please refer to the Safety Data Sheet for comprehensive handling and hazard information. Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3Si/c1-15(2,3)22(4,5)21-11-16(12-9-7-6-8-10-12)13(19)17-14(20)18-16/h6-10H,11H2,1-5H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLLPPAGTKNKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The imidazolidine-2,4-dione core can be synthesized through the cyclization of appropriate diamines with phosgene or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the TBDMS group into various organic compounds, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The TBDMS group can be oxidized under specific conditions.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.

    Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols (from TBDMS cleavage), amines (from reduction), and various substituted derivatives (from nucleophilic substitution).

Scientific Research Applications

5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione involves the stabilization of reactive intermediates through the TBDMS group. This group provides steric hindrance and electronic effects that protect sensitive functional groups during chemical reactions. The imidazolidine-2,4-dione core can interact with various molecular targets, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

5-Ethoxy-1-(4-Methoxyphenyl)-5-Methyl-3-Phenylimidazolidine-2,4-Dione ()

  • Substituents : Ethoxy and methyl groups at position 5, with 4-methoxyphenyl and phenyl substituents.
  • Molecular Formula : C₂₀H₂₀N₂O₄.
  • Key Differences :
    • The ethoxy and methyl groups are less sterically bulky than TBDMS, reducing lipophilicity and altering solubility (e.g., higher polarity).
    • Synthesized via a three-component reaction involving ethyl pyruvate, p-anisidine, and phenyl isocyanate, contrasting with silylation methods for the target compound .

5-(4-Fluorophenyl)-5-Methylimidazolidine-2,4-Dione ()

  • Substituents : 4-Fluorophenyl and methyl groups at position 5.
  • Molecular Formula : C₁₀H₉FN₂O₂.
  • Key Differences: The electron-withdrawing fluorine atom increases dipole moments and may enhance metabolic stability compared to the TBDMS group. Smaller substituents (methyl vs.

Thiazolidine-2,4-Dione Derivatives ()

  • Core Structure : Sulfur replaces the oxygen in the heterocyclic ring.
  • Example: 3-(Amine-substituted methyl)-5-(2-((quinolinyl)oxy)ethylidene)thiazolidine-2,4-dione.
  • Key Differences :
    • The thione group alters electronic properties (e.g., increased acidity of the NH proton) and biological activity, often targeting metabolic enzymes like PPAR-γ.
    • Sulfur’s larger atomic radius may influence ring conformation and binding interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Position 5) CAS Number Purity (%) Key Properties
Target Compound C₁₆H₂₄N₂O₃Si TBDMS-OCH₂, Ph 1401226-49-0 97 High lipophilicity, stable
5-Ethoxy-1-(4-MeOPh)-5-Me-3-Ph Analogue C₂₀H₂₀N₂O₄ EtO, Me, 4-MeOPh, Ph Not provided Not given Moderate polarity, multicomponent synthesis
5-(4-F-Ph)-5-Me Imidazolidine-2,4-dione C₁₀H₉FN₂O₂ 4-F-Ph, Me Not provided Not given Enhanced metabolic stability
Thiazolidine-2,4-dione Derivative Varies Quinolinyl-oxyethylidene, amines Not provided Not given PPAR-γ modulation, sulfur-containing

Substituent Effects on Properties

  • Lipophilicity : TBDMS increases logP compared to ethoxy or methyl groups, impacting membrane permeability and solubility .
  • Biological Activity : Thiazolidine-2,4-diones are associated with antidiabetic activity, whereas hydantoins (imidazolidine-2,4-diones) are explored for anticonvulsant and antimicrobial applications .

Biological Activity

5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione (CAS: 1401226-49-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is C16H24N2O3Si, with a molecular weight of 320.46 g/mol. The compound features a phenyl group and an imidazolidine dione structure, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to imidazolidine compounds. While specific data on 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is limited, related compounds have demonstrated significant activity against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound APseudomonas aeruginosa0.21 μM
Compound BEscherichia coli0.21 μM
Compound CCandida albicans0.83 μM

These findings suggest that similar compounds may exhibit potent antimicrobial effects, indicating a potential for further exploration of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione in this area.

Cytotoxicity Studies

Cytotoxicity assays using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have been employed to assess the safety profile of imidazolidine derivatives. It has been observed that some compounds exhibit selective toxicity towards cancerous cells while sparing normal cells.

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)
Compound DHaCat15 µM
Compound EBALB/c 3T3>50 µM

These results indicate that while certain derivatives may be cytotoxic at higher concentrations, they could also possess therapeutic potential if selectively targeting malignant cells.

The mechanisms through which these compounds exert their biological effects often involve interactions with critical microbial enzymes or cellular pathways. For instance, molecular docking studies have suggested that related compounds bind effectively to targets such as DNA gyrase and MurD, which are essential for bacterial cell wall synthesis and DNA replication.

Case Studies

In a notable case study involving the synthesis and evaluation of similar imidazolidine derivatives, researchers found that certain modifications to the structure significantly enhanced antimicrobial efficacy while reducing cytotoxicity towards normal cells. This highlights the importance of structural optimization in developing effective therapeutic agents.

Q & A

Q. How can researchers design a robust catalytic system for selective functionalization of the imidazolidinedione core?

  • Methodological Answer :
  • Ligand Screening : Test palladium, nickel, or copper catalysts with diverse ligands (e.g., BINAP, phosphines) for cross-coupling reactions.
  • Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) versus ethers (THF) for reaction efficiency.
  • In Situ Spectroscopy : Use UV-vis or NMR to detect intermediates and guide mechanistic studies, as applied in reaction fundamentals research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione

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